
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide, also known as FFBS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. FFBS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes such as carbonic anhydrases. These enzymes play a role in the regulation of pH and ion transport in various tissues and organs. By inhibiting these enzymes, this compound may disrupt these processes, leading to physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have inhibitory activity against several carbonic anhydrase isoforms, which may have implications for the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been shown to have potential as a fluorescent probe for imaging applications, which could have implications for the development of diagnostic tools for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide has several advantages and limitations for laboratory experiments. One advantage is its potential as a building block for the synthesis of other biologically active compounds. Additionally, its inhibitory activity against carbonic anhydrases could make it a useful tool for studying the physiological functions of these enzymes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide. One area of research could focus on the development of new synthetic methods for this compound and related compounds. Another area of research could focus on the development of new applications for this compound, particularly in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential physiological effects.
Applications De Recherche Scientifique
4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory activity against several enzymes, including carbonic anhydrases, which are involved in various physiological processes. This compound has also been studied for its potential as a fluorescent probe for imaging applications. Additionally, this compound has been investigated for its potential as a building block in the synthesis of other biologically active compounds.
Propriétés
Formule moléculaire |
C12H9F2NO2S |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
4-fluoro-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H |
Clé InChI |
VZBCYMGTJFEUCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

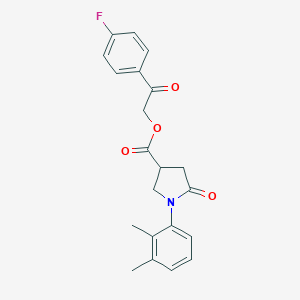


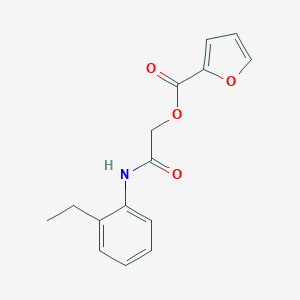
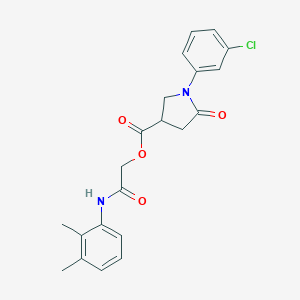
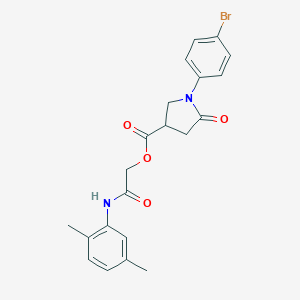
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
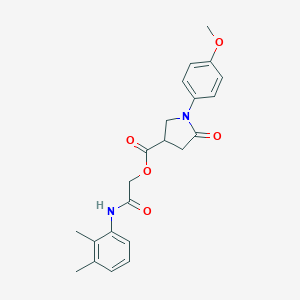
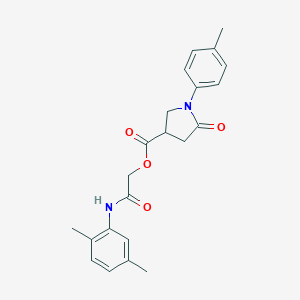
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

